molecular formula C12H21N3O3 B14145118 1,3,5-Tripropyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione CAS No. 4015-16-1

1,3,5-Tripropyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14145118
CAS No.: 4015-16-1
M. Wt: 255.31 g/mol
InChI Key: OFHWSHGIZXHMJP-UHFFFAOYSA-N
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Description

1,3,5-Tripropyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms. This specific compound is characterized by three propyl groups attached to the triazine ring, making it a unique derivative of triazine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tripropyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyanuric chloride with propylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tripropyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the propyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

1,3,5-Tripropyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 1,3,5-Tripropyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The compound’s triazine ring structure allows it to interact with various biomolecules, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: Similar structure but with phenyl groups instead of propyl groups.

    1,3,5-Triethyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: Similar structure but with ethyl groups instead of propyl groups.

Uniqueness

1,3,5-Tripropyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione is unique due to its specific propyl substitutions, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other triazine derivatives.

Properties

CAS No.

4015-16-1

Molecular Formula

C12H21N3O3

Molecular Weight

255.31 g/mol

IUPAC Name

1,3,5-tripropyl-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C12H21N3O3/c1-4-7-13-10(16)14(8-5-2)12(18)15(9-6-3)11(13)17/h4-9H2,1-3H3

InChI Key

OFHWSHGIZXHMJP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)N(C(=O)N(C1=O)CCC)CCC

Origin of Product

United States

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